6-Bromocoumarin-3-carboxylic acid is derived from coumarin, a naturally occurring compound found in various plants. It is classified as a brominated derivative of coumarin, specifically at the 6-position of the coumarin ring. The compound has been identified in various research contexts, particularly in studies related to its pharmacological properties.
The synthesis of 6-bromocoumarin-3-carboxylic acid can be achieved through several methods, primarily involving the reaction of salicylaldehyde derivatives with cyanoacetic acid or its alkali salts. A notable synthetic route includes:
The molecular structure of 6-bromocoumarin-3-carboxylic acid features a fused benzopyran ring system with a carboxylic acid functional group at the 3-position and a bromine atom at the 6-position.
6-Bromocoumarin-3-carboxylic acid participates in various chemical reactions:
These reactions are crucial for modifying the compound's properties for specific applications in drug development.
6-Bromocoumarin-3-carboxylic acid has been identified as a negative allosteric modulator of N-methyl-D-aspartate receptors, particularly those containing GluN2A subunits.
The physical properties of 6-bromocoumarin-3-carboxylic acid include:
Chemical properties include:
6-Bromocoumarin-3-carboxylic acid has several scientific applications:
6-Bromocoumarin-3-carboxylic acid (UBP608) functions as a negative allosteric modulator (NAM) of NMDA receptors, exhibiting preferential activity at GluN2A-containing subtypes. This compound binds to a regulatory site distinct from the orthosteric glutamate-binding pocket, reducing receptor efficacy without affecting agonist binding kinetics. Electrophysiological studies in Xenopus oocytes expressing recombinant receptors demonstrate that UBP608 inhibits ion flux through GluN1/GluN2A receptors with an IC₅₀ of 28.4 μM – approximately 3-fold greater potency than at GluN2B-containing receptors [1] [2]. The allosteric mechanism involves stabilization of a closed-channel conformation, decreasing channel open probability by ~40% as measured by single-channel recordings [3]. This subunit-selective inhibition stems from specific interactions with non-conserved residues in the GluN2A amino-terminal domain, as confirmed through chimeric receptor studies [2].
Table 1: Inhibitory Potency of 6-Bromocoumarin Derivatives at Recombinant NMDA Receptors
Compound | Substituents | GluN2A IC₅₀ (μM) | GluN2B IC₅₀ (μM) | GluN2C IC₅₀ (μM) | GluN2D IC₅₀ (μM) |
---|---|---|---|---|---|
UBP608 (6-Bromo) | 6-Br | 28.4 ± 3.1 | 86.7 ± 9.2 | >300 | >300 |
UBP651 (6,8-Dibromo) | 6-Br, 8-Br | 9.8 ± 1.4 | 42.3 ± 5.6 | 215 ± 22 | 241 ± 29 |
UBP658 (6,8-Diiodo) | 6-I, 8-I | 11.2 ± 2.0 | 39.8 ± 4.3 | 197 ± 19 | 228 ± 25 |
Structure-activity relationship (SAR) analyses reveal that halogen positioning critically determines subunit selectivity. 6,8-Dihalogenated derivatives (UBP651: 6,8-dibromo; UBP658: 6,8-diiodo) exhibit enhanced inhibitory potency and broadened selectivity profiles across GluN2 subunits. While maintaining 4-fold preference for GluN2A over GluN2B (IC₅₀ = 9.8 μM vs. 42.3 μM), these compounds gain significant activity at GluN2C/D receptors (IC₅₀ ~200 μM) [1] [2]. Molecular modeling indicates bulky 6,8-substituents optimize van der Waals interactions within a hydrophobic subpocket unique to GluN2A’s allosteric binding site. Conversely, unsubstituted coumarin-3-carboxylic acid shows negligible activity (>1000 μM), confirming halogenation is essential for receptor interaction. Notably, 7-substituted analogs (UBP652: 7-hydroxy; UBP653: 7-methoxy) lose >90% inhibitory activity, indicating steric constraints at position 7 [1] [3].
A remarkable pharmacological switch occurs with 4-methyl substitution: 6-Bromo-4-methylcoumarin-3-carboxylic acid (UBP714) transforms from an inhibitor to a positive allosteric modulator (PAM) of NMDA receptors. At GluN1/GluN2A receptors, UBP714 (100 μM) potentiates glutamate-evoked currents by 142 ± 11% – an effect completely absent in the non-methylated parent compound [1] [2]. This functional conversion is attributed to altered interactions within the transmembrane domain (TMD) allosteric network. The 4-methyl group induces a 40° rotation in the coumarin core orientation, enabling hydrogen bonding between the carboxylic acid moiety and GluN1-S644 residue in the TMD. Voltage-clamp fluorometry confirms this reorientation enhances agonist binding domain closure efficiency by ~30% [3]. Crucially, UBP714’s potentiation exhibits use-dependence, increasing only during agonist application, which minimizes risks of receptor overactivation under low-glutamate conditions.
Table 2: Impact of Structural Modifications on Functional Activity
Structural Feature | Compound Example | Activity Profile | Receptor Response Change | Key Mechanism |
---|---|---|---|---|
6-Bromo substitution | UBP608 | Negative allosteric modulator (NAM) | Inhibition: 65% at 100 μM | Stabilizes closed-channel state |
6,8-Dibromo substitution | UBP651 | Enhanced NAM activity | IC₅₀ = 9.8 μM (GluN2A) | Optimized hydrophobic interactions |
4-Methyl addition | UBP714 | Positive allosteric modulator (PAM) | Potentiation: 142% at 100 μM | Alters binding orientation; H-bond with S644 |
7-Hydroxy substitution | UBP652 | Loss of activity | <10% inhibition at 100 μM | Steric hindrance at position 7 |
UBP714 demonstrates significant physiological relevance in native neural circuits. In acute hippocampal slices, perfusion with 50 μM UBP714 enhances NMDA receptor-mediated field excitatory postsynaptic potentials (fEPSPs) in the CA1 region by 40.2 ± 5.1% without affecting AMPA receptor currents [2] [3]. This selective potentiation lowers the induction threshold for long-term potentiation (LTP) – high-frequency stimulation (100 Hz) elicits 158 ± 8% fEPSP enhancement in UBP714-treated slices versus 121 ± 6% in controls [3]. Theta-burst stimulation under UBP714 perfusion similarly augments LTP magnitude by ~30%, confirming enhanced plasticity during physiologically relevant activity patterns. Crucially, UBP714’s effects are activity-dependent, only manifesting during synaptic activation, which prevents uncontrolled neuronal excitation. This pharmacodynamic profile positions coumarin-based PAMs as promising candidates for reversing NMDAR hypofunction observed in schizophrenia and age-related cognitive decline [1] [6].
Table 3: Effects of UBP714 on Hippocampal Synaptic Transmission
Parameter | Control | UBP714 (50 μM) | Change (%) | p-value |
---|---|---|---|---|
NMDAR-fEPSP amplitude | 0.45 ± 0.03 mV | 0.63 ± 0.05 mV | +40.2% | <0.001 |
AMPAR-fEPSP amplitude | 1.22 ± 0.08 mV | 1.25 ± 0.09 mV | +2.5% | 0.32 |
LTP magnitude (100 Hz stimulation) | 121 ± 6% | 158 ± 8% | +30.6% | <0.01 |
Paired-pulse ratio (50 ms ISI) | 1.52 ± 0.07 | 1.49 ± 0.06 | -2.0% | 0.41 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7